![molecular formula C11H13ClF3N3O2 B2518720 N-(2-{[3-氯-5-(三氟甲基)-2-吡啶基]氨基}乙基)氨基甲酸乙酯 CAS No. 321432-03-5](/img/structure/B2518720.png)
N-(2-{[3-氯-5-(三氟甲基)-2-吡啶基]氨基}乙基)氨基甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate is a chemical compound known for its diverse applications across various fields, such as chemistry, biology, and industry. This compound possesses a unique structure that imparts specific reactivity and functionalities, making it a subject of significant interest for scientific research.
科学研究应用
Ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate finds applications in various scientific research domains:
Chemistry: Utilized as a reagent in synthetic organic chemistry for the development of novel compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of specialty chemicals and materials due to its unique reactivity and stability.
作用机制
Target of Action
Similar compounds have been known to target a variety of pathogens such as botrytis spp, Sclerotinia spp, and Monilia spp, and also against powdery mildews and some leaf spot diseases in a broad range of crops .
Mode of Action
Similar compounds are known to interact with their targets through various mechanisms, including nucleophilic substitution and oxidation .
Biochemical Pathways
Similar compounds are known to participate in electronically divergent processes with the metal catalyst .
Result of Action
Similar compounds are known to be highly efficient in controlling a wide variety of pathogens .
生化分析
Biochemical Properties
Ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with succinate dehydrogenase, an enzyme in the mitochondrial respiratory chain. This interaction inhibits the enzyme’s activity, leading to disruptions in the electron transport chain and ATP production . Additionally, the compound’s trifluoromethyl group enhances its binding affinity to certain proteins, facilitating stronger and more specific interactions .
Cellular Effects
Ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of key signaling proteins, leading to altered cell proliferation and apoptosis . Furthermore, it affects gene expression by binding to transcription factors and modifying their activity, resulting in changes in the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate involves several key processes. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of succinate dehydrogenase, inhibiting its activity and disrupting the mitochondrial respiratory chain . Additionally, the compound can activate or inhibit other enzymes by binding to allosteric sites, leading to changes in their activity . These interactions result in alterations in cellular metabolism and energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in persistent changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without adverse effects . These findings underscore the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
Ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of succinate dehydrogenase affects the tricarboxylic acid cycle, leading to alterations in metabolite levels and energy production . Additionally, it can modulate other metabolic pathways by interacting with key enzymes and regulatory proteins .
Transport and Distribution
The transport and distribution of ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported into cells via specific transporters, facilitating its accumulation in target tissues . Once inside the cell, it can bind to intracellular proteins, affecting its localization and distribution . These interactions play a crucial role in determining the compound’s efficacy and cellular effects.
Subcellular Localization
Ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase . The subcellular localization of the compound is essential for understanding its activity and function within the cell.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate typically involves the reaction of an amine precursor with ethyl chloroformate under controlled conditions. Key steps include the selective chlorination and trifluoromethylation of a pyridine ring, followed by nucleophilic substitution to introduce the aminoethyl group and subsequent carbamate formation.
Industrial Production Methods: On an industrial scale, this compound is produced through a series of highly controlled steps that ensure high yield and purity. These steps often involve batch processes with rigorous quality control measures, such as the use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for purity analysis.
化学反应分析
Types of Reactions:
Oxidation: Ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The reduction of this compound generally requires strong reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the carbamate group.
Substitution: This compound readily participates in nucleophilic substitution reactions, often involving halogenated intermediates or activated nucleophiles.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, strong nucleophiles.
Major Products Formed: The primary products from these reactions vary based on the specific conditions but commonly include oxidized derivatives, reduced carbamates, and substituted pyridine rings with altered functional groups.
相似化合物的比较
Ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate stands out for its unique trifluoromethyl and carbamate functional groups:
Similar Compounds: Ethyl carbamate, 2-chloro-5-trifluoromethylpyridine, N-ethyl-N-(2-aminoethyl)carbamate.
Uniqueness: The combination of these functional groups provides distinct reactivity and stability that are not commonly found in other related compounds. This makes it particularly valuable in applications that require specific reactivity profiles.
This article provides a foundational understanding of ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate, from its preparation methods to its scientific and industrial applications, highlighting its uniqueness among similar compounds.
属性
IUPAC Name |
ethyl N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3O2/c1-2-20-10(19)17-4-3-16-9-8(12)5-7(6-18-9)11(13,14)15/h5-6H,2-4H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNJWTSLHUDREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCNC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2518637.png)
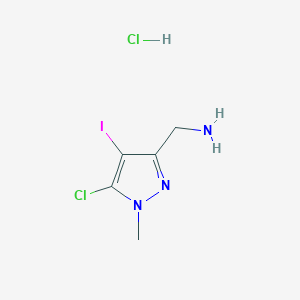

![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2518644.png)
![3-(Adamantane-1-carbonyl)-1-[4-(3-hydroxyadamantan-1-yl)phenyl]thiourea](/img/structure/B2518645.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2518648.png)
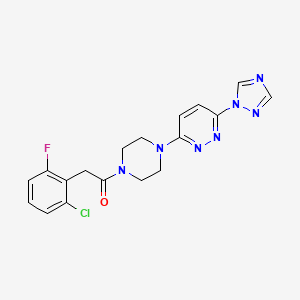
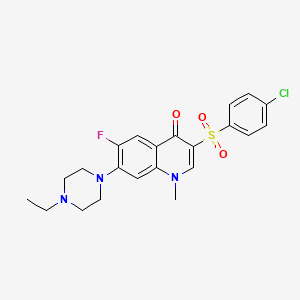
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2518653.png)
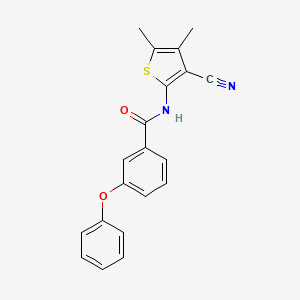
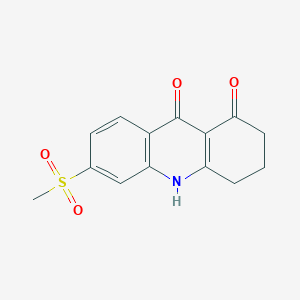
![N-[(4-Ethoxyphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2518659.png)
![4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-[(3-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B2518660.png)
